Brivanib alaninate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Oncology: Treatment of Hepatocellular Carcinoma (HCC)

Summary of Application: Brivanib alaninate has been investigated for its efficacy in treating HCC, the most common type of liver cancer . It targets the VEGFR and FGFR pathways, which are crucial for tumor growth and angiogenesis.

Methods of Application: Clinical trials have administered Brivanib alaninate orally at varying doses to assess its therapeutic impact on HCC patients .

Results: Studies have shown that Brivanib alaninate can significantly suppress tumor growth, reduce microvessel density, and induce apoptosis in HCC models . It has demonstrated a decrease in phosphorylated VEGFR-2, which correlates with its anti-tumor activity.

Pharmacokinetics

Summary of Application: The pharmacokinetic properties of Brivanib alaninate are crucial for understanding its metabolism and disposition in the body, which informs dosing regimens for therapeutic use .

Methods of Application: Preclinical studies involved administering intravenous or oral doses of Brivanib alaninate to model organisms, followed by analysis of metabolic stability in liver and intestinal fractions, plasma, and cells .

Results: Brivanib alaninate showed good oral bioavailability and was efficiently converted to the active form, brivanib. The clearance rate in humans is anticipated to be low to intermediate, with a high volume of distribution .

Drug Delivery

Summary of Application: Brivanib alaninate’s role in drug delivery focuses on its formulation and the impact of excipients on its release and bioavailability .

Methods of Application: Methodologies have been developed to assess the biorelevance of drug release and the impact of drug-excipient binding interactions using Brivanib alaninate as a model compound .

Results: The studies concluded that Brivanib alaninate offers an effective mode of oral delivery for the active drug, brivanib, with changes in cellular and vascular activities accompanying its efficacy .

Clinical Trials

Summary of Application: Brivanib alaninate has been extensively studied in clinical trials for its potential to treat various cancers, including cervical and colorectal cancers .

Methods of Application: Patients received Brivanib alaninate as part of controlled clinical trials to evaluate its safety, efficacy, and pharmacodynamics .

Results: The trials have shown promising results, with some patients experiencing partial responses and disease stabilization. The overall survival benefit varied across studies .

Cancer Therapy

Summary of Application: In cancer therapy, Brivanib alaninate is explored for its dual inhibition of VEGFR and FGFR, which are involved in tumor angiogenesis and growth .

Methods of Application: Mouse models of human cancer were treated with Brivanib alaninate to evaluate its antineoplastic activity .

Results: The treatment led to growth inhibition in various cancer models, with a positive correlation between FGFR expression levels and sensitivity to Brivanib alaninate .

Molecular Biology

Summary of Application: In molecular biology, Brivanib alaninate is used to study the signaling pathways involved in cancer development and progression .

Methods of Application: Cell lines and patient-derived xenografts were treated with Brivanib alaninate to investigate its effects on VEGFR-2 and FGFR-1 signaling pathways .

Results: Brivanib alaninate inhibited key phosphorylation events in these pathways, leading to reduced tumor growth and angiogenesis in preclinical models .

Solid Tumors Treatment

Summary of Application: Brivanib alaninate has been explored for its therapeutic potential in treating solid tumors beyond hepatocellular carcinoma, including metastatic colorectal cancer (MCRC) .

Methods of Application: The drug has been administered to patients with various solid tumors in clinical trials to evaluate its efficacy and safety profile .

Anti-Angiogenic Therapy

Summary of Application: As an anti-angiogenic agent, Brivanib alaninate is used to inhibit the formation of new blood vessels that supply nutrients to tumors .

Methods of Application: It is administered to patients with advanced cancers, and its effects on tumor vasculature are monitored through imaging and biomarker analysis .

Results: Brivanib alaninate has been shown to reduce tumor vascularization, leading to decreased tumor growth and potential improvement in patient outcomes .

Combination Therapy

Summary of Application: Research has investigated the use of Brivanib alaninate in combination with other chemotherapeutic agents to enhance cancer treatment efficacy .

Methods of Application: Patients receive a regimen that includes Brivanib alaninate alongside standard chemotherapy drugs, with dosing adjusted based on tolerance and response .

Results: Some studies have indicated that the combination of Brivanib alaninate with other drugs can lead to better control of tumor progression and longer progression-free survival .

Biomarker Development

Summary of Application: Brivanib alaninate’s impact on VEGFR and FGFR pathways is used to develop biomarkers for predicting response to therapy in cancer patients .

Methods of Application: Tissue samples from treated patients are analyzed for changes in receptor phosphorylation and expression levels as potential predictive biomarkers .

Results: The presence of certain biomarkers has been correlated with a better response to Brivanib alaninate, aiding in the personalization of cancer treatment .

Preclinical Models

Summary of Application: Brivanib alaninate is utilized in preclinical models to study its pharmacological effects and to screen for potential resistance mechanisms .

Methods of Application: Animal models and cell lines are treated with the drug, and molecular analyses are conducted to understand its impact on cancer cells .

Results: These studies have provided insights into the molecular underpinnings of Brivanib alaninate’s action and have identified potential resistance pathways .

Regulatory Science

Summary of Application: The development and regulatory evaluation of Brivanib alaninate contribute to the field of regulatory science, informing drug approval processes .

Methods of Application: Data from clinical trials and other studies are compiled and analyzed to meet regulatory requirements for drug approval .

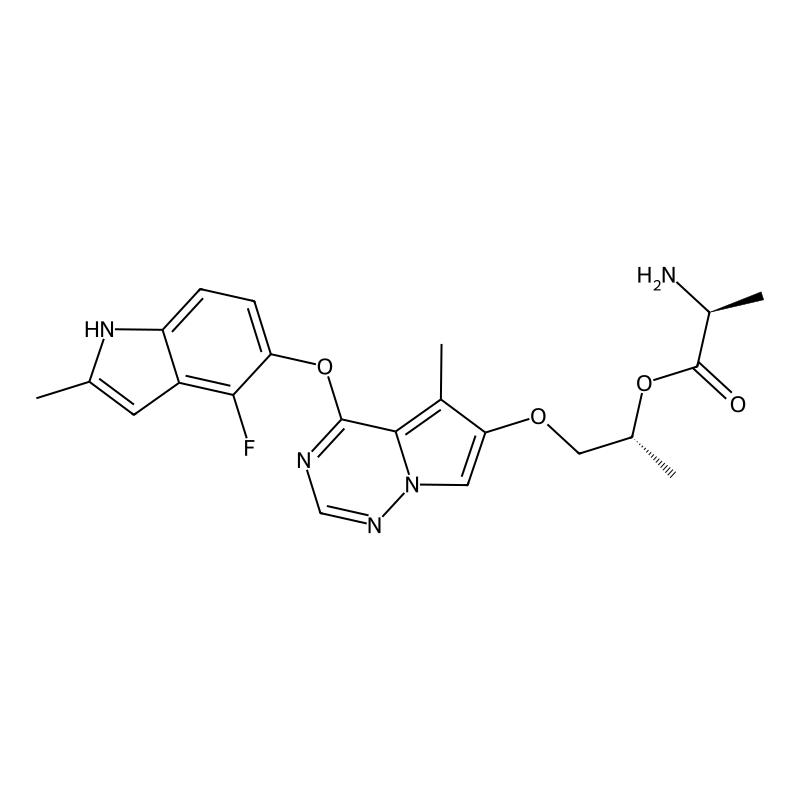

Brivanib alaninate is an investigational compound classified as a multitargeted tyrosine kinase inhibitor, primarily developed for the treatment of hepatocellular carcinoma, the most prevalent form of liver cancer. It is known chemically as (2R)-1-({4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl}oxy)propan-2-yl (2S)-2-aminopropanoate. The compound is a prodrug that is converted in vivo to its active form, BMS-540215, which selectively inhibits vascular endothelial growth factor receptor 2 and fibroblast growth factor receptors .

Brivanib alaninate functions as a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases [, ]. VEGFR and FGFR play a significant role in angiogenesis (formation of new blood vessels) and tumor growth [, ]. By inhibiting these kinases, brivanib alaninate aimed to disrupt the signaling pathways that promote tumor growth and blood vessel formation, ultimately starving the tumor of nutrients and oxygen [, ].

- Diarrhea

- Fatigue

- Skin rash

- Hypertension (high blood pressure)

- Proteinuria (excess protein in urine)

Brivanib alaninate undergoes hydrolysis to yield BMS-540215, its active moiety. The chemical structure of brivanib alaninate allows it to interact with various signaling pathways involved in tumor growth. The primary reactions include:

- Hydrolysis: Conversion of brivanib alaninate into BMS-540215 in biological systems.

- Inhibition: BMS-540215 acts as an ATP-competitive inhibitor, binding to the ATP site of the tyrosine kinases involved in angiogenesis and tumor proliferation.

The inhibition of these receptors leads to reduced signaling for cell proliferation and survival, thereby exerting antitumor effects .

Brivanib alaninate exhibits significant biological activity against hepatocellular carcinoma by targeting key receptors involved in tumor growth and angiogenesis:

- Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): This receptor plays a crucial role in angiogenesis. Brivanib alaninate has shown potent inhibition with an IC50 value of approximately 25 nmol/L.

- Inhibition of Fibroblast Growth Factor Receptors (FGFR): It also inhibits FGFRs, which are implicated in cellular proliferation and differentiation. The IC50 values for FGFRs range from 68 nmol/L to 148 nmol/L depending on the specific receptor subtype .

Studies indicate that brivanib alaninate reduces microvessel density and induces apoptosis in cancer cells, contributing to its antitumor efficacy .

The synthesis of brivanib alaninate involves several steps that typically include:

- Formation of the pyrrolo-triazine core: This involves multi-step organic reactions to construct the heterocyclic framework.

- Introduction of functional groups: Specific reactions are employed to add the fluorinated indole moiety and other substituents necessary for biological activity.

- Esterification: The final step involves esterifying the carboxylic acid group with alanine to yield brivanib alaninate.

Brivanib alaninate has been primarily investigated for its potential applications in oncology, specifically:

- Hepatocellular Carcinoma: Clinical trials have assessed its efficacy as a treatment option for patients with advanced liver cancer.

- Colorectal Cancer: Research has also explored its use in treating colorectal cancer due to its inhibitory effects on angiogenesis and tumor growth pathways .

Despite initial promise, further development has been limited due to challenges in demonstrating improved survival rates compared to existing therapies like sorafenib .

Brivanib alaninate has been studied for its interactions with various signaling pathways:

- VEGFR and FGFR Pathways: It has been shown to effectively inhibit both pathways, reducing tumor growth and neovascularization in preclinical models.

- Cell Cycle Regulation: Treatment with brivanib leads to down-regulation of cell cycle regulators such as cyclin D1 and Cdk-4, contributing to cell cycle arrest and apoptosis in cancer cells .

These interactions underline its potential as a dual inhibitor targeting multiple pathways critical for tumor progression.

Brivanib alaninate shares similarities with several other compounds that target similar pathways. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Target Receptors | Unique Features |

|---|---|---|---|

| Sorafenib | Multitargeted kinase inhibitor | VEGFR, PDGFR, RAF | Approved for HCC; broader target profile |

| Regorafenib | Multitargeted kinase inhibitor | VEGFR, FGFR, TIE2 | Approved for colorectal cancer; oral bioavailability |

| Pazopanib | Multitargeted kinase inhibitor | VEGFR, PDGFR | Approved for renal cell carcinoma; unique selectivity profile |

| Lenvatinib | Multitargeted kinase inhibitor | VEGFR, FGFR | Approved for thyroid cancer; distinct structure |

| Brivanib Alaninate | Dual inhibitor | VEGFR2, FGFR | Prodrug form; specific focus on hepatocellular carcinoma |

Brivanib alaninate's unique feature lies in its prodrug nature and specific targeting of hepatocellular carcinoma through dual inhibition of vascular endothelial growth factor receptor 2 and fibroblast growth factor receptors .

Molecular Formula and Composition

Brivanib alaninate possesses the molecular formula C₂₂H₂₄FN₅O₄, representing a complex organic compound with a molecular weight of 441.46 grams per mole [1] [5]. The compound is formally designated by the Chemical Abstracts Service registry number 649735-63-7 [1] [5]. The molecular composition encompasses twenty-two carbon atoms, twenty-four hydrogen atoms, one fluorine atom, five nitrogen atoms, and four oxygen atoms, reflecting its multifunctional heterocyclic architecture [1] [5].

The compound represents a carboxylic ester resulting from the formal condensation of the carboxy group of L-alanine with the hydroxy group of brivanib [1]. This structural arrangement classifies brivanib alaninate as a prodrug derivative, specifically an L-alanine ester prodrug form designed to enhance the pharmacokinetic properties of the parent compound brivanib [13] [30].

Structural Characteristics

Pyrrolotriazine Core Structure

The pyrrolotriazine core structure constitutes the central scaffold of brivanib alaninate, specifically featuring a pyrrolo[2,1-f] [1] [2] [4]triazine ring system [1] [3] [7]. This bicyclic heterocyclic framework represents a fused ring system wherein a pyrrole ring is condensed with a triazine ring, creating a rigid planar aromatic structure that serves as the primary structural backbone [19] [24].

The pyrrolotriazine core exhibits distinctive electronic properties due to the presence of multiple nitrogen atoms within the aromatic system, contributing to the compound's overall electronic distribution and chemical reactivity [19]. This ring system demonstrates stability under normal conditions while maintaining sufficient reactivity for selective chemical modifications [24]. The 5-methylpyrrolo[2,1-f] [1] [2] [4]triazin-6-yl moiety specifically features a methyl substituent at position 5, which influences both the electronic properties and the spatial orientation of attached functional groups [1] [8].

Fluoroindole Moiety

The fluoroindole component of brivanib alaninate comprises a 4-fluoro-2-methyl-1H-indol-5-yl group that serves as a critical structural element [1] [8]. This moiety features an indole ring system substituted with a fluorine atom at the 4-position and a methyl group at the 2-position [1] [8]. The indole core provides an aromatic heterocyclic framework that contributes to the compound's overall rigidity and electronic characteristics [21].

The fluorine substitution at the 4-position of the indole ring significantly influences the electronic properties of the molecule through inductive and resonance effects [33]. Fluorine's high electronegativity creates local charge polarization that affects both the chemical reactivity and the spectroscopic properties of the compound [33]. The 2-methyl substitution further modulates the electronic distribution and provides steric influence on molecular conformations [21].

The fluoroindole moiety connects to the pyrrolotriazine core through an ether linkage at the 5-position of the indole ring, establishing a critical structural bridge between the two major aromatic systems [1] [8]. This connection pattern creates an extended conjugated system that influences the overall electronic properties and molecular geometry [10].

Alaninate Ester Component

The alaninate ester component represents the prodrug functionality of brivanib alaninate, consisting of an L-alanine residue attached through an ester linkage [1] [6]. This component features the stereochemically defined (2S)-2-aminopropanoate group, which provides the compound with its prodrug characteristics [6] [32]. The ester bond formation occurs between the carboxyl group of L-alanine and a hydroxyl group of the parent brivanib molecule [1].

The alaninate ester serves multiple structural and functional purposes within the molecular architecture [15] [29]. The amino acid component introduces additional hydrogen bonding capabilities through the free amino group, potentially influencing the compound's solubility and intermolecular interactions [22]. The ester linkage itself represents a hydrolyzable bond that enables the controlled release of the active parent compound under physiological conditions [15] [29].

The propyl chain connecting the alaninate ester to the pyrrolotriazine core features specific stereochemical configuration, with the (2R)-1-methylethyl arrangement providing defined three-dimensional orientation [6] [32]. This stereochemical arrangement influences both the molecular conformation and the accessibility of the ester bond for enzymatic hydrolysis [15].

Stereochemical Configuration

Brivanib alaninate exhibits absolute stereochemistry with two defined stereocenters and no E/Z isomeric centers [11]. The compound contains a total of two chiral centers that contribute to its three-dimensional molecular architecture and biological activity [11] [27]. The stereochemical configuration is specifically designated as (1R,2S) for the overall molecular arrangement [6] [32].

The first stereocenter corresponds to the (2R)-configuration of the propyl chain connecting the alaninate ester to the pyrrolotriazine core [6] [32]. This stereocenter determines the spatial orientation of the ester-linked alanine residue relative to the aromatic core structure [27]. The second stereocenter resides within the alaninate component itself, featuring the (2S)-configuration characteristic of L-alanine [6] [32].

| Stereochemical Properties | Value | Reference |

|---|---|---|

| Stereochemistry Type | Absolute | [11] |

| Number of Defined Stereocenters | 2/2 | [11] |

| Number of E/Z Centers | 0 | [11] |

| Overall Configuration | (1R,2S) | [6] [32] |

| Alaninate Configuration | (2S)-2-aminopropanoate | [6] [32] |

| Propyl Chain Configuration | (2R)-1-methylethyl | [6] [32] |

The stereochemical arrangement significantly influences the compound's three-dimensional structure and consequently affects its interaction with biological targets and its pharmacokinetic properties [27]. The specific stereochemical configuration ensures optimal spatial arrangement for enzymatic recognition and hydrolysis of the ester bond [15].

Physical and Chemical Properties

Solubility Profile

Brivanib alaninate demonstrates distinctive solubility characteristics that reflect its amphiphilic molecular structure [8] [9]. The compound exhibits complete insolubility in water, consistent with its predominantly hydrophobic aromatic structure and limited polar functionality [8] [9]. This aqueous insolubility represents a fundamental physical property that influences formulation approaches and biological availability [23].

In organic solvents, brivanib alaninate shows considerable solubility variation depending on the solvent polarity and hydrogen bonding capacity [8] [9] [13]. The compound demonstrates solubility in dimethyl sulfoxide ranging from 20 to 100 milligrams per milliliter, depending on experimental conditions and purity specifications [8] [9] [13]. In ethanol, solubility values range from 12.5 to 88 milligrams per milliliter, reflecting the compound's moderate compatibility with protic polar solvents [8] [9] [13].

Dimethyl formamide provides a solubility of approximately 17 milligrams per milliliter for brivanib alaninate [13]. The variation in solubility across different organic solvents correlates with the solvents' ability to accommodate both the aromatic components and the polar ester functionality of the molecule [23]. The compound's solubility behavior also demonstrates pH-dependent characteristics, with enhanced apparent solubility under acidic conditions due to self-association phenomena [23].

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| Water | Insoluble | [8] [9] |

| Dimethyl Sulfoxide | 20-100 | [8] [9] [13] |

| Ethanol | 12.5-88 | [8] [9] [13] |

| Dimethyl Formamide | 17 | [13] |

Stability Characteristics

Brivanib alaninate exhibits notable stability characteristics under controlled storage conditions, with documented stability exceeding four years when stored at negative twenty degrees Celsius [13]. The compound demonstrates high solid-state stability, with only 0.3% degradation observed at fifty degrees Celsius with desiccant over a twelve-week period [9]. This thermal stability profile supports the compound's suitability for long-term storage and pharmaceutical formulation processes [26].

The primary degradation pathway for brivanib alaninate involves hydrolysis of the ester bond, leading to the formation of the parent compound brivanib [26] [29]. This hydrolysis reaction demonstrates dependence on both temperature and humidity conditions, with increased rates of degradation observed under elevated temperature and moisture conditions [26]. The stability behavior follows predictable kinetic patterns that enable modeling of degradation rates under various environmental conditions [26].

Solution-state stability studies reveal acceptable stability up to pH 6.5, beyond which increased hydrolysis rates compromise the compound's integrity [9]. The pH-dependent stability reflects the susceptibility of the ester linkage to base-catalyzed hydrolysis under alkaline conditions [9]. Moisture content represents a critical factor in solid-state stability, with specific limits established for acceptable water content in formulated products [26].

The compound's stability profile supports its classification as suitable for pharmaceutical development, with appropriate storage and handling conditions enabling maintenance of chemical integrity throughout the product lifecycle [26]. Temperature control, moisture protection, and pH optimization represent key factors in preserving the compound's stability [26].

Spectroscopic Properties

Brivanib alaninate exhibits characteristic spectroscopic properties that enable its identification and quantitative analysis [13] [16]. Ultraviolet spectroscopy reveals absorption maxima at 221 nanometers and 240 nanometers, reflecting the electronic transitions within the extended aromatic system [13]. These absorption bands correspond to π-π* transitions within the pyrrolotriazine and fluoroindole chromophores [13].

The compound's spectroscopic behavior demonstrates sensitivity to environmental conditions and molecular conformation [16]. Nuclear magnetic resonance spectroscopy studies have been employed to investigate the compound's solution behavior and self-association characteristics [23]. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that reflect the compound's structural features and electronic environment [23].

High-resolution magic angle spinning magnetic resonance spectroscopy has been utilized in biological studies to monitor the compound's effects on cellular metabolism [16]. Mass spectrometry analysis provides detailed fragmentation patterns that support structural confirmation and purity assessment [29] [30]. The compound's mass spectral behavior demonstrates characteristic fragmentation corresponding to the loss of the alaninate ester component and subsequent breakdown of the aromatic core structures [29] [30].

Chromatographic analysis using high-performance liquid chromatography enables separation and quantification of brivanib alaninate and its stereoisomers [27]. The compound's chromatographic behavior on various stationary phases provides insight into its molecular interactions and permits analytical method development for pharmaceutical applications [27].

Structure-Based Identifiers

IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for brivanib alaninate provides a comprehensive chemical name that fully describes its molecular structure: [(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f] [1] [2] [4]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate [1] [8]. This systematic name explicitly defines the stereochemical configuration, substitution patterns, and connectivity of all structural components within the molecule [1] [8].

The nomenclature systematically describes the compound as an ester derivative where the carboxylic acid component corresponds to (2S)-2-aminopropanoic acid, commonly known as L-alanine [1] [8]. The alcohol component represents a complex substituted propanol derivative featuring the pyrrolotriazine and fluoroindole structural elements [1] [8]. The systematic naming convention ensures unambiguous identification of the compound's structure and stereochemistry [1] [8].

Alternative nomenclature systems provide additional naming conventions, including the designation as L-alanine, (1R)-2-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f] [1] [2] [4]triazin-6-yl]oxy]-1-methylethyl ester [13]. This alternative systematic name emphasizes the ester bond formation between L-alanine and the complex alcohol component [13].

InChI and SMILES Representations

The International Chemical Identifier representation for brivanib alaninate provides a standardized string-based description of its molecular structure: InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1 [1] [5] [18]. This InChI string encodes the complete connectivity information, including stereochemical specifications, in a format suitable for database storage and computational applications [1] [5] [18].

The corresponding InChI Key provides a hashed representation: LTEJRLHKIYCEOX-OCCSQVGLSA-N [1] [5] [18]. This abbreviated identifier enables efficient database searching and cross-referencing while maintaining unique identification of the specific stereoisomer [1] [5] [18].

The Simplified Molecular Input Line Entry System representation offers an alternative string-based molecular description: CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C [8] [18]. This SMILES string provides a compact notation that describes the molecular structure through atom connectivity and can be interpreted by various cheminformatics software applications [8] [18].

| Identifier Type | Value | Reference |

|---|---|---|

| IUPAC Name | [(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f] [1] [2] [4]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate | [1] [8] |

| InChI | InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1 | [1] [5] [18] |

| InChI Key | LTEJRLHKIYCEOX-OCCSQVGLSA-N | [1] [5] [18] |

| SMILES | CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C | [8] [18] |

Key Reaction Steps

The synthesis of brivanib alaninate involves several critical reaction steps that must be precisely controlled to achieve optimal yield and purity. The primary synthetic route encompasses a multistep sequence beginning with the formation of the pyrrolotriazine core structure, followed by functional group modifications and final esterification with L-alanine [1] [2].

The initial step involves the construction of the pyrrolo[2,1-f] [1] [2] [3]triazine heterocycle through a cyclization reaction. This bicyclic system serves as the fundamental structural framework for the compound. The synthesis proceeds through the preparation of an N-aminopyrrole intermediate, which undergoes cyclization with formamidine acetate to form the triazine ring [4]. The process requires careful control of reaction conditions to ensure proper ring formation and minimize unwanted side reactions.

Subsequently, the fluoroindole moiety is introduced through a nucleophilic substitution reaction. The synthesis of the fluoroindole fragment begins with 1,2,3-trifluoro-4-nitrobenzene, which undergoes nucleophilic substitution with ethyl 3-oxobutanoate followed by decarboxylation under acidic conditions [5]. The resulting arylpropanone intermediate further undergoes another nucleophilic aromatic substitution reaction with lithium hydroxide and benzyl alcohol to yield the benzyl ether intermediate. The indole ring system is then constructed through hydrogenation and sequential annulation using ammonium formate and palladium on carbon [5].

The final coupling reaction involves the attachment of the fluoroindole moiety to the pyrrolotriazine core through an ether linkage. This step requires activation of the appropriate hydroxyl group and careful control of reaction conditions to achieve selective coupling while minimizing competing reactions.

Stereochemical Control Mechanisms

The stereochemical integrity of brivanib alaninate is crucial for its biological activity and pharmaceutical properties. The compound possesses two stereogenic centers, requiring precise control during synthesis to ensure formation of the desired stereoisomer [6]. The stereochemical control mechanisms employed in the synthesis focus on maintaining the (R)-configuration at the propanol side chain and the (S)-configuration of the alanine residue.

The stereochemical control at the propanol center is achieved through the use of (R)-propylene oxide as the alkylating agent [1] [2]. This chiral building block ensures that the desired stereochemistry is introduced during the alkylation reaction. The reaction conditions must be carefully optimized to prevent racemization or epimerization of the stereogenic center.

The L-alanine residue contributes the second stereogenic center and is introduced through esterification with the appropriate activated acid derivative. The use of N-Cbz-L-alanine as the coupling partner ensures that the natural L-configuration is maintained throughout the synthesis [7]. The coupling reaction employs standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of diisopropylethylamine to facilitate amide bond formation while preserving stereochemical integrity.

The protecting group strategy plays a crucial role in maintaining stereochemical control throughout the synthesis. The use of the carbobenzyloxy (Cbz) protecting group for the amino function allows for selective deprotection under hydrogenolysis conditions without affecting other functional groups or causing stereochemical scrambling [7] [4].

Regioisomer Control during Alkylation

The alkylation reaction with (R)-propylene oxide represents a critical step in the synthesis where regioisomer formation must be carefully controlled [1] [2]. The reaction can potentially proceed through two different pathways, leading to the formation of either the desired primary alcohol product or an unwanted secondary alcohol regioisomer.

The regioisomer control is achieved through optimization of several key reaction parameters. Temperature control is essential, as elevated temperatures can promote the formation of the undesired secondary alcohol through increased nucleophilic attack at the more substituted carbon of the epoxide ring [1]. The reaction is typically conducted at controlled temperatures below 50°C to favor the desired regioselectivity.

The pH of the reaction medium significantly influences the regioisomer distribution. Under appropriate basic conditions, the nucleophilic attack preferentially occurs at the less substituted carbon of the epoxide, leading to the formation of the desired primary alcohol product [1]. The use of appropriate bases such as potassium carbonate or sodium hydroxide helps maintain the optimal pH range for selective alkylation.

The reaction time and concentration of reactants also play important roles in regioisomer control. Extended reaction times or high concentrations can lead to increased formation of the unwanted regioisomer through competing pathways [1]. Statistical modeling approaches have been employed to understand the relationship between process parameters and regioisomer formation, enabling the development of a robust control strategy [1] [2].

Manufacturing Process Parameters

Critical Process Variables

The manufacturing process for brivanib alaninate involves multiple unit operations, each with specific critical process variables that must be controlled to ensure consistent product quality [1] [2]. These variables have been identified through systematic risk assessment and process understanding studies.

For the alkylation reaction with (R)-propylene oxide, the critical process variables include reaction temperature, pH, reactant concentrations, and residence time. Temperature control is particularly important as it directly affects both the reaction rate and the formation of unwanted regioisomers. The optimal temperature range has been established through design of experiments studies to maximize yield while minimizing impurity formation [1].

The hydrogenolysis of the Cbz protecting group requires careful control of hydrogen pressure, catalyst loading, temperature, and reaction time [1] [2]. The hydrogen pressure must be maintained within specified limits to ensure complete deprotection while preventing over-reduction of other functional groups. The catalyst loading affects both the reaction rate and selectivity, requiring optimization to achieve complete conversion without excessive catalyst consumption.

The wet granulation process involves critical variables including water content, granulation time, impeller speed, and binder concentration [8] [9]. The water content is particularly critical as it affects both the granulation process and the stability of the moisture-sensitive brivanib alaninate. The granulation time must be optimized to achieve the desired granule size distribution while preventing over-granulation that could lead to processing difficulties.

Fluid bed drying parameters include inlet air temperature, air flow rate, and drying time. The inlet temperature must be controlled to ensure efficient moisture removal while preventing thermal degradation of the product. The air flow rate affects the drying efficiency and the potential for particle attrition during the drying process [8].

In-Process Monitoring Techniques

Advanced in-process monitoring techniques have been implemented to ensure real-time control of critical process parameters throughout the manufacturing process [1] [2]. These techniques provide continuous feedback on process performance and enable immediate corrective actions when deviations occur.

Focused Beam Reflectance Measurement (FBRM) technology is employed during the wet granulation process to monitor granule size distribution in real-time [9] [10]. The FBRM probe measures chord length distribution of particles, providing information about granule growth and densification. This technique enables precise control of the granulation endpoint and has been successfully scaled up from laboratory to commercial scale [9].

The drag force flow (DFF) sensor has been implemented to monitor wet mass consistency during granulation [10]. This sensor measures the force required to move the granulation impeller through the wet mass, providing information about granule densification and moisture content. The DFF sensor complements the FBRM measurements by providing orthogonal information about the granulation process [10].

Near-infrared (NIR) spectroscopy is utilized for moisture content monitoring during the drying process. This technique provides rapid, non-destructive measurement of moisture content, enabling real-time adjustment of drying parameters to achieve the target moisture specification [11].

Process analytical technology (PAT) approaches have been implemented to enable continuous monitoring and control of the manufacturing process [1] [2]. These approaches integrate multiple analytical techniques to provide comprehensive understanding of process performance and product quality.

In Situ FT-IR Applications

In situ Fourier Transform Infrared (FT-IR) spectroscopy has been successfully implemented for monitoring the hydrogenolysis of the Cbz protecting group during the synthesis of brivanib alaninate [1] [2]. This technique provides real-time information about reaction progress and enables precise control of the deprotection step.

The FT-IR method monitors specific vibrational bands associated with the Cbz protecting group and the formation of the free amine product. The disappearance of characteristic Cbz absorption bands and the appearance of amine-related bands provide clear indication of reaction progress and completion [1]. The method has been validated to ensure accuracy and reliability across the operating range.

The development of the in situ FT-IR method involved extensive calibration using reference standards and validation against offline analytical methods. The method parameters were optimized to provide sufficient sensitivity and selectivity for monitoring the reaction while minimizing interference from other components in the reaction mixture [1].

The FT-IR monitoring system is integrated into the process control system, enabling automatic adjustment of reaction parameters based on real-time spectroscopic data. This integration ensures consistent reaction control and eliminates the need for manual sampling and offline analysis, reducing both cycle time and the risk of human error [1] [2].

The successful implementation of in situ FT-IR monitoring has significantly improved the robustness and efficiency of the hydrogenolysis step. The technique provides immediate feedback on reaction performance, enabling rapid identification and correction of deviations from normal operating conditions [1].

Formulation Chemistry

Tablet Formulation Considerations

The formulation of brivanib alaninate tablets presents unique challenges due to the compound's susceptibility to hydrolysis and the requirement for high drug loading [12] [8]. The formulation development followed Quality by Design (QbD) principles to ensure robust product performance and manufacturing consistency.

The primary formulation challenge stems from the hydrolytic instability of brivanib alaninate, which undergoes conversion to its active moiety BMS-540215 in the presence of moisture [12]. This degradation pathway directly impacts the shelf-life of the tablet formulation and requires careful control of water content throughout the manufacturing process and storage.

The excipient selection process considered both the functional requirements for tablet manufacturing and the potential for interactions with the moisture-sensitive drug substance. Microcrystalline cellulose was selected as the primary filler due to its excellent compaction properties and relatively low moisture content. The selection of disintegrants required careful evaluation to balance disintegration performance with moisture sensitivity [8].

The wet granulation process was initially considered unsuitable for brivanib alaninate due to the compound's susceptibility to hydrolysis [13]. However, through systematic optimization of the granulation parameters and implementation of appropriate drying conditions, a robust wet granulation process was developed. The process requires strict control of water addition rate, granulation time, and immediate drying to minimize exposure to moisture [8].

Alternative manufacturing approaches, including direct compression and dry granulation, were evaluated to minimize water exposure. However, the high drug loading requirement and the powder properties of brivanib alaninate necessitated the use of wet granulation to achieve adequate tablet properties [14] [15].

Drug Loading Optimization

The development of high drug load formulations for brivanib alaninate required careful optimization of the drug-to-excipient ratio while maintaining acceptable tablet properties [14] [15]. The target drug loading of 40-60% w/w presented significant challenges for formulation development and manufacturing.

The optimization process involved systematic evaluation of various excipient combinations and their impact on tablet properties. The compressibility of brivanib alaninate was found to be limited, requiring the use of suitable binders and fillers to achieve adequate tablet hardness and friability [14]. Hypromellose was selected as the primary binder due to its excellent binding properties and compatibility with the drug substance.

The particle size distribution of brivanib alaninate significantly influences the tablet properties and dissolution performance. Optimization of the milling conditions was necessary to achieve the desired particle size range while avoiding excessive generation of fine particles that could affect flow properties and content uniformity [14].

The lubricant selection and concentration required careful optimization to balance the conflicting requirements of adequate lubrication during compression and minimal impact on dissolution performance. Magnesium stearate was selected as the lubricant, but its concentration was minimized to prevent adverse effects on tablet dissolution [14] [15].

The development of the high drug load formulation involved extensive characterization of the powder blend properties, including bulk density, tapped density, compressibility index, and flow properties. These properties were optimized through adjustment of the granulation parameters and excipient selection to ensure robust manufacturing performance [14].

Stability Enhancement Approaches

The stability enhancement of brivanib alaninate tablets focuses primarily on controlling moisture exposure and implementing appropriate packaging strategies [12] [8]. The degradation kinetics of brivanib alaninate in the solid state have been thoroughly characterized to understand the factors affecting stability.

The primary degradation pathway involves hydrolysis of the ester linkage, leading to the formation of the parent compound BMS-540215 [12]. The reaction kinetics are dependent on temperature, humidity, and the water activity within the tablet matrix. Mathematical models have been developed to predict the degradation rate as a function of these variables [12].

The moisture control strategy includes specification limits on the initial tablet water content and implementation of manufacturing process controls to achieve and maintain these limits [12]. The target water content specification was established based on stability modeling and accelerated stability studies. The specification ensures that the degradation rate remains within acceptable limits throughout the intended shelf-life.

The packaging strategy plays a crucial role in maintaining tablet stability by preventing moisture ingress during storage. Low-moisture packaging materials and the inclusion of desiccants in the packaging configuration have been implemented to maintain the required moisture conditions [12]. The packaging design was validated through stability studies conducted under various environmental conditions.

The formulation includes stability-enhancing excipients that help maintain low water activity within the tablet matrix. The selection of these excipients was based on their moisture-scavenging properties and their compatibility with the drug substance and other formulation components [12].

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Use Classification

Dates

2: Gong J, Gan J, Iyer RA. Identification of the oxidative and conjugative enzymes involved in the biotransformation of brivanib. Drug Metab Dispos. 2012 Jan;40(1):219-26. Epub 2011 Oct 11. PubMed PMID: 21989950.

3: Garcia JA, Roberts LR. Phase II, open-label study of brivanib as first-line therapy in patients with advanced hepatocellular carcinoma. J Hepatol. 2011 Sep 29. [Epub ahead of print] PubMed PMID: 21963517.

4: Kudo M. Future treatment option for hepatocellular carcinoma: a focus on brivanib. Dig Dis. 2011;29(3):316-20. Epub 2011 Aug 9. Review. PubMed PMID: 21829023.

5: Syed S, Clemens PL, Lathers D, Kollia G, Dhar A, Walters I, Masson E. Lack of Effect of Brivanib on the Pharmacokinetics of Midazolam, a CYP3A4 Substrate, Administered Intravenously and Orally in Healthy Participants. J Clin Pharmacol. 2011 Jun 9. [Epub ahead of print] PubMed PMID: 21659627.

6: Garrett CR, Siu LL, El-Khoueiry A, Buter J, Rocha-Lima CM, Marshall J, LoRusso P, Major P, Chemidlin J, Mokliatchouk O, Velasquez L, Hayes W, Feltquate D, Syed S, Ford S, Kollia G, Galbraith S, Nuyten DS. Phase I dose-escalation study to determine the safety, pharmacokinetics and pharmacodynamics of brivanib alaninate in combination with full-dose cetuximab in patients with advanced gastrointestinal malignancies who have failed prior therapy. Br J Cancer. 2011 Jun 28;105(1):44-52. doi: 10.1038/bjc.2011.182. Epub 2011 May 31. PubMed PMID: 21629245; PubMed Central PMCID: PMC3137402.

7: Allen E, Walters IB, Hanahan D. Brivanib, a dual FGF/VEGF inhibitor, is active both first and second line against mouse pancreatic neuroendocrine tumors developing adaptive/evasive resistance to VEGF inhibition. Clin Cancer Res. 2011 Aug 15;17(16):5299-310. doi: 10.1158/1078-0432.CCR-10-2847. Epub 2011 May 27. PubMed PMID: 21622725; PubMed Central PMCID: PMC3156934.

8: LoRusso P, Shapiro GI, Hurwitz H, Pilat MJ, Chemidlin J, Kollia G, Syed S, Fischer B, Masson E. Lack of food effect on single-dose pharmacokinetics of brivanib, and safety and efficacy following multiple doses in subjects with advanced or metastatic solid tumors. Cancer Chemother Pharmacol. 2011 Dec;68(6):1377-85. Epub 2011 Apr 3. PubMed PMID: 21461891.

9: Diaz-Padilla I, Siu LL. Brivanib alaninate for cancer. Expert Opin Investig Drugs. 2011 Apr;20(4):577-86. Epub 2011 Mar 11. Review. PubMed PMID: 21391890.

10: Park JW, Finn RS, Kim JS, Karwal M, Li RK, Ismail F, Thomas M, Harris R, Baudelet C, Walters I, Raoul JL. Phase II, open-label study of brivanib as first-line therapy in patients with advanced hepatocellular carcinoma. Clin Cancer Res. 2011 Apr 1;17(7):1973-83. Epub 2011 Feb 24. PubMed PMID: 21349999.